molecular formula C21H18N2OS B2719007 N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)naphthalene-1-carboxamide CAS No. 328539-92-0

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)naphthalene-1-carboxamide

Cat. No. B2719007
CAS RN: 328539-92-0
M. Wt: 346.45
InChI Key: TVYMBOMENTWZLU-UHFFFAOYSA-N
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Description

“N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)naphthalene-1-carboxamide” is a complex organic compound. It belongs to the class of aromatic amides and heteroarenes . Thiophene and its substituted derivatives, which this compound is a part of, are very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The presence of a cyano group, a benzothiophen group, and a carboxamide group contribute to its unique properties .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, compounds with similar structures have been studied for their reactivity. For example, some compounds with a benzothiophen group have been found to exhibit an inhibitory effect on bacterial DNA helicases, nucleases, or helicase-nuclease enzyme complexes .

Scientific Research Applications

Colorimetric Sensing of Fluoride Anions

A study by Younes et al. (2020) explored derivatives of benzamide, including compounds structurally related to N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)naphthalene-1-carboxamide, for colorimetric sensing of fluoride ions. They found that these compounds exhibit significant color changes in the presence of fluoride anions, which can be observed with the naked eye. This attribute was attributed to a deprotonation-enhanced intramolecular charge transfer mechanism, making these compounds potential candidates for the development of fluoride ion sensors in environmental and health-related applications (Younes et al., 2020).

Fluorescent Film for Aniline Vapor Detection

Fan et al. (2016) modified naphthalene diimide (NDI) to produce a fluorescent film capable of detecting aniline vapor. The derivatization resulted in a compound with excellent compatibility with organic solvents and superior self-assembly properties. This compound's ability to form gels and its subsequent application in creating a fluorescent film demonstrates its potential in developing sensitive and selective sensors for volatile organic compounds (Fan et al., 2016).

Anticancer Activity

Research by Salahuddin et al. (2014) involved the synthesis and evaluation of benzimidazole derivatives, closely related to the core structure of interest, for their anticancer properties. Their findings indicated potential activity against breast cancer cell lines, suggesting that modifications of the naphthalene-1-carboxamide structure could yield compounds with significant therapeutic benefits against cancer (Salahuddin et al., 2014).

Antimycobacterial Activity

Goněc et al. (2016) prepared and characterized derivatives of N-(alkoxyphenyl)-2-hydroxynaphthalene-1-carboxamides for their antimycobacterial activity. Their study revealed that some compounds exhibited activity comparable to or higher than rifampicin against various Mycobacterium strains. This highlights the potential of naphthalene-1-carboxamide derivatives as candidates for developing new antimycobacterial agents (Goněc et al., 2016).

Chemosensors for Transition Metal Ions

Gosavi-Mirkute et al. (2017) synthesized and characterized naphthalene-1,4-dione derivatives as chemosensors for transition metal ions. These compounds demonstrated remarkable selectivity towards Cu2+ ions, with significant changes in color upon complexation. Such properties suggest their utility in developing sensors for detecting and monitoring transition metal ions in various environmental and biological contexts (Gosavi-Mirkute et al., 2017).

Future Directions

The high binding energy for a similar compound suggests its further structure optimization and the need for in-depth studies as a possible 5-LOX inhibitor . This indicates that there may be potential for future research and development involving this compound and similar structures.

properties

IUPAC Name

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2OS/c1-13-9-10-19-17(11-13)18(12-22)21(25-19)23-20(24)16-8-4-6-14-5-2-3-7-15(14)16/h2-8,13H,9-11H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVYMBOMENTWZLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC4=CC=CC=C43)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)naphthalene-1-carboxamide

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